molecular formula C42H48CuN2O2 B1528346 [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) CAS No. 920739-11-3

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)

Cat. No. B1528346
M. Wt: 676.4 g/mol
InChI Key: QEXNUQSCWMWURE-CKWHXWLXSA-N
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Description

“1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenecopper(I)” is a complex compound. It is also known as IPr, and its empirical formula is C27H36N2 . It is a ligand for Pd complexes for amination reaction of aryl halides and is used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .


Molecular Structure Analysis

The molecular weight of IPr is 388.59 . The SMILES string representation of the molecule is CC(C)c1cccc(C(C)C)c1N2C=CN(C2)c3c(cccc3C(C)C)C(C)C .


Chemical Reactions Analysis

IPr is used as a ligand for Pd complexes for amination reaction of aryl halides . It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .


Physical And Chemical Properties Analysis

IPr is a solid substance with a melting point of 213-217 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

Versatile Reactivity and Bond Activation

The novel hydroxy copper complex, showcasing [1,3Bis(2,6diisopropylphenyl)imidazol2ylidene][1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] as part of its structure, demonstrates an extensive capacity to activate a wide array of X−H bonds, including those of C−H (across sp, sp2, sp3 hybridizations), N−H, P−H, O−H, S−H, and even M−H (M = Mo) bonds. This reactivity extends to the cleavage of Si−N and Si−C bonds, forming unique Cu-centered complexes (Fortman, Slawin, & Nolan, 2010).

Catalysis and Ligand Synthesis

NHC copper(I) complexes are pivotal in catalyzing reactions and in the synthesis of ligands. A specific reaction involving 1,3-diisopropylimidazolin-2-ylidene with diphenyldichlorosilane leads to the formation of an adduct that upon heating yields a backbone-tethered bis(imidazolium) salt. This process illustrates the potential for creating novel ligand types in transition metal chemistry, highlighting the versatility of these complexes in facilitating the synthesis of dinuclear NHC complexes (Schneider, Schmidt, & Radius, 2015).

Novel Organometallic Complexes and Polymerization Catalysts

The compound's structural framework is also crucial in the development of novel organometallic complexes and catalysts for polymerization processes. For instance, metal-free ring opening polymerization of propylene oxide, initiated or catalyzed by N-heterocyclic carbene, results in well-defined α,ω-heterodifunctionalized poly(propylene oxide) oligomers, showcasing the compound's utility in green chemistry and polymer science (Raynaud, Nzahou Ottou, Gnanou, & Taton, 2010).

Activation and Functionalization of Molecules

Copper(I)-NHC complexes have been utilized to activate and functionalize various molecules. They can act as catalysts and substrates in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the functionalization of azide-tagged copper(I)-NHC complexes. This demonstrates their role in synthesizing functional materials and in organic synthesis, where the activation of small molecules and the formation of carbon-carbon bonds are crucial (Gibard, Avignant, Cisnetti, & Gautier, 2012).

Safety And Hazards

The safety information available indicates that IPr is non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

InChI

InChI=1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;/b;14-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXNUQSCWMWURE-CKWHXWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48CuN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Reactant of Route 2
Reactant of Route 2
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Reactant of Route 3
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Reactant of Route 4
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Reactant of Route 5
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Reactant of Route 6
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)

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